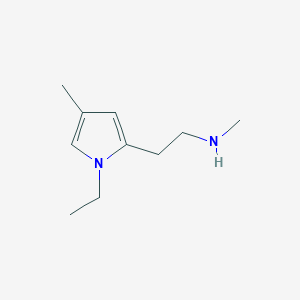![molecular formula C21H14ClFN2O2 B12880743 N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-fluorobenzamide CAS No. 785836-70-6](/img/structure/B12880743.png)
N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-fluorobenzamide is a synthetic compound belonging to the class of benzoxazole derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties . The structure of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-fluorobenzamide includes a benzoxazole ring, which is a heterocyclic compound containing both nitrogen and oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-fluorobenzamide typically involves the formation of the benzoxazole ring followed by the introduction of the 4-chlorobenzyl and 4-fluorobenzamide groups. The synthetic route may include the following steps:
Formation of Benzoxazole Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative under acidic or basic conditions.
Introduction of 4-Chlorobenzyl Group: The benzoxazole intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl) intermediate.
Introduction of 4-Fluorobenzamide Group: Finally, the intermediate is reacted with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production methods for N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-fluorobenzamide would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring and the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its anticancer properties, particularly in the treatment of colorectal cancer.
Mecanismo De Acción
The mechanism of action of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-fluorobenzamide can be compared with other benzoxazole derivatives:
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide: Similar structure but with different substituents, leading to variations in pharmacological activity.
Benzoxazole Analogues: These compounds have been studied for their antibacterial, antifungal, and anticancer activities.
Propiedades
Número CAS |
785836-70-6 |
|---|---|
Fórmula molecular |
C21H14ClFN2O2 |
Peso molecular |
380.8 g/mol |
Nombre IUPAC |
N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C21H14ClFN2O2/c22-15-5-1-13(2-6-15)11-20-25-18-12-17(9-10-19(18)27-20)24-21(26)14-3-7-16(23)8-4-14/h1-10,12H,11H2,(H,24,26) |
Clave InChI |
INLKQDWTDKRFKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


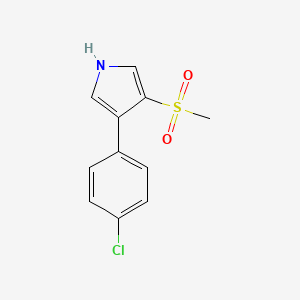
![2-{4-[Ethyl(oxolan-2-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B12880678.png)
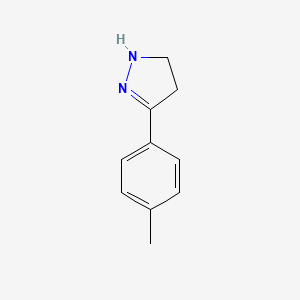
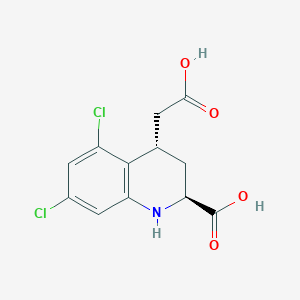
![(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B12880688.png)
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B12880701.png)
![2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B12880706.png)
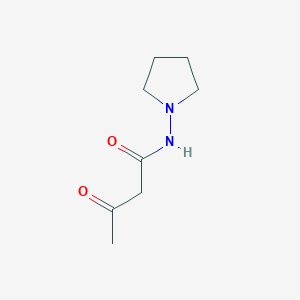
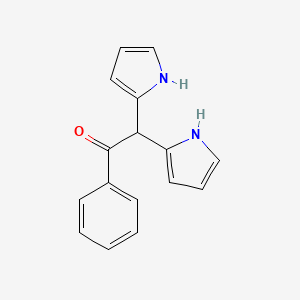
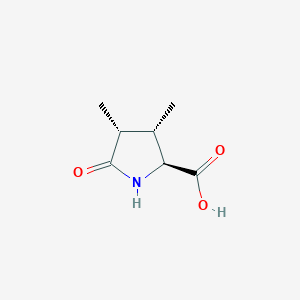
![5-[5-(Naphthalen-1-yl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione](/img/structure/B12880721.png)
![7A-hydroxytetrahydro-1H-pyrrolo[1,2-a]imidazol-3(2H)-one](/img/structure/B12880729.png)
![4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12880731.png)
